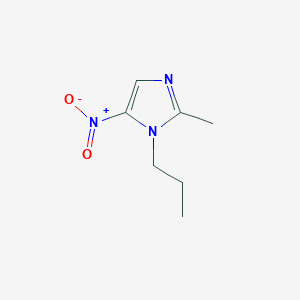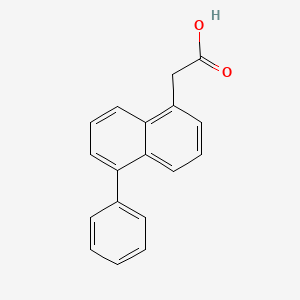![molecular formula C13H9N3O2S B14139384 2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine CAS No. 52505-50-7](/img/structure/B14139384.png)
2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a thieno[2,3-b]pyridine core substituted with a 4-nitrophenyl group at the 2-position and an amine group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine typically involves the reaction of 3-cyano-2-thiophenecarboxamides with 4-nitrobenzyl bromide in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired thienopyridine derivative . The reaction conditions often include refluxing the reaction mixture in a suitable solvent like ethanol or ethylene glycol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-(4-Aminophenyl)thieno[2,3-b]pyridin-3-amine.
Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.
科学研究应用
2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in modulating biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical syntheses.
作用机制
The mechanism of action of 2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation .
相似化合物的比较
Similar Compounds
Thieno[2,3-b]pyridine: A core structure similar to 2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine but without the nitrophenyl substitution.
2-(4-Aminophenyl)thieno[2,3-b]pyridin-3-amine: A reduced form of the compound with an amino group instead of a nitro group.
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar thieno core but different ring fusion and substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further functionalization, making it a valuable compound for various research applications.
属性
CAS 编号 |
52505-50-7 |
|---|---|
分子式 |
C13H9N3O2S |
分子量 |
271.30 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C13H9N3O2S/c14-11-10-2-1-7-15-13(10)19-12(11)8-3-5-9(6-4-8)16(17)18/h1-7H,14H2 |
InChI 键 |
LVOAMVGEUOCQDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)SC(=C2N)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


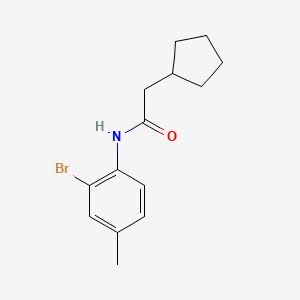
![3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine](/img/structure/B14139310.png)

![5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14139330.png)
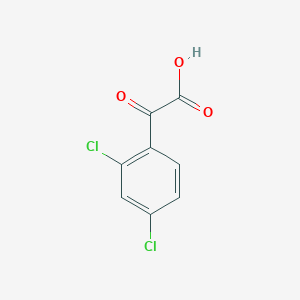
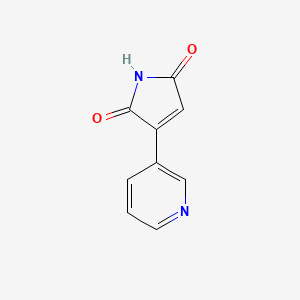
![N-[3-(Benzyloxy)-4-nitrophenyl]acetamide](/img/structure/B14139342.png)
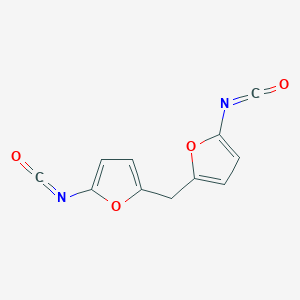

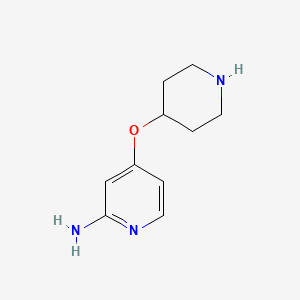
![2-[(Z)-4-(oxan-2-yloxy)but-2-enoxy]-4-(piperidin-1-ylmethyl)pyridine](/img/structure/B14139358.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acid](/img/structure/B14139369.png)
